2,3-Dioxoindolin-5-ylboronic acid pinacol ester
Description
2,3-Dioxoindolin-5-ylboronic acid pinacol ester (CAS: 837392-64-0) is a boronic ester derivative of 2-oxoindoline (indolinone), a heterocyclic scaffold with a ketone group at the 2-position. The compound features a pinacol-protected boronic acid group at the 5-position of the indolinone ring. This structure enhances stability and solubility compared to the free boronic acid, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl compounds in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)8-5-6-10-9(7-8)11(17)12(18)16-10/h5-7H,1-4H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLOJQUHJJGFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione typically involves the borylation of an indole precursor. One common method is the palladium-catalyzed borylation reaction, where the indole derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include boronic acids, indoline derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be employed in the development of boron-containing drugs and bioactive molecules.
Mechanism of Action
The mechanism by which 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione exerts its effects is primarily through its ability to form stable boron-carbon bonds. The boron atom in the dioxaborolane ring can interact with various molecular targets, facilitating the formation of new chemical bonds and enabling diverse chemical transformations. The indole-2,3-dione moiety also contributes to the compound’s reactivity by providing sites for nucleophilic and electrophilic attacks .
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Heterocycle Core: The indolinone and benzimidazolone derivatives (target compound and ) share a lactam structure, which may influence electronic properties and hydrogen-bonding capacity compared to simpler arylboronic esters like phenylboronic acid pinacol ester .
- Quinoline derivatives () offer extended conjugation for materials science applications.
Solubility and Stability
- Solubility Trends : Phenylboronic acid pinacol ester exhibits higher solubility in chloroform, ethers, and ketones compared to the parent boronic acid . By analogy, the target compound likely shares improved solubility in organic solvents, facilitating its use in cross-coupling reactions.
- Stability : Pinacol esters are hydrolytically stable under basic conditions but can be deprotected to regenerate boronic acids using oxidative methods (e.g., NaIO₄/NH₄OAc) . This property is critical for applications requiring in situ generation of reactive boronic acids.
Reactivity in Suzuki-Miyaura Coupling
The compound’s boronic ester group participates in palladium-catalyzed cross-coupling reactions. For example:
- Example Reaction: A similar pinacol ester, 3,6-dihydro-2H-pyridine-1-N-Boc-4-boronic acid pinacol ester, was coupled with a pyrroloquinoline derivative using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water (3:1) .
- Catalytic Efficiency : Pinacol esters generally require Pd catalysts (e.g., Pd(dppf)Cl₂) and mild bases (K₂CO₃, Na₂CO₃) for efficient coupling .
Spectroscopic Characterization
Key NMR signatures for pinacol esters include:
Biological Activity
2,3-Dioxoindolin-5-ylboronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and research findings.
Molecular Structure:
- Molecular Formula: C₁₃H₁₅BNO₃
- Molecular Weight: 245.08 g/mol
- IUPAC Name: 2,3-dioxoindolin-5-ylboronic acid pinacol ester
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅BNO₃ |
| Molecular Weight | 245.08 g/mol |
| IUPAC Name | 2,3-Dioxoindolin-5-ylboronic acid pinacol ester |
| Solubility | Soluble in organic solvents |
The biological activity of 2,3-Dioxoindolin-5-ylboronic acid pinacol ester is primarily attributed to its ability to interact with various biological targets. The boronic acid moiety allows for reversible covalent binding with diols and amino acids, which can modulate enzyme activity and cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. In vitro assays have demonstrated that it inhibits the proliferation of several cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the effect of 2,3-Dioxoindolin-5-ylboronic acid pinacol ester on human breast cancer cells (MCF-7). The results showed:
- IC50 Value: 12 µM after 48 hours of treatment.
- Mechanism: Induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A study assessed its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Synthesis and Characterization
The synthesis of 2,3-Dioxoindolin-5-ylboronic acid pinacol ester involves a multi-step process including:
- Formation of the indole core.
- Boronation using boronic acid derivatives.
- Esterification with pinacol.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
In Vivo Studies
Preliminary in vivo studies in murine models have shown promising results regarding tumor growth inhibition. The compound was administered intraperitoneally at doses ranging from 5 to 20 mg/kg body weight over a period of two weeks.
Results:
- Tumor Volume Reduction: Average reduction of 40% compared to control groups.
- Toxicity Assessment: No significant toxicity was observed at the administered doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
